3-Morpholinoquinolin-6-yl trifluoromethanesulfonate

Medicinal chemistry Synthetic chemistry Physicochemical profiling

3-Morpholinoquinolin-6-yl trifluoromethanesulfonate (CAS 1393353-28-0) is a dual-functional quinoline building block featuring a morpholino group at position 3 and a trifluoromethanesulfonate (triflate) leaving group at position 6. It is categorized as a fluorinated heterocyclic intermediate (C14H13F3N2O4S, MW 362.32), typically supplied at ≥97% purity with batch-specific QC data including NMR, HPLC, and GC.

Molecular Formula C14H13F3N2O4S
Molecular Weight 362.33 g/mol
Cat. No. B12274599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholinoquinolin-6-yl trifluoromethanesulfonate
Molecular FormulaC14H13F3N2O4S
Molecular Weight362.33 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CN=C3C=CC(=CC3=C2)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C14H13F3N2O4S/c15-14(16,17)24(20,21)23-12-1-2-13-10(8-12)7-11(9-18-13)19-3-5-22-6-4-19/h1-2,7-9H,3-6H2
InChIKeyVGGCMSYVDUVERD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Morpholinoquinolin-6-yl trifluoromethanesulfonate – Key Physicochemical and Identity Data for Procurement


3-Morpholinoquinolin-6-yl trifluoromethanesulfonate (CAS 1393353-28-0) is a dual-functional quinoline building block featuring a morpholino group at position 3 and a trifluoromethanesulfonate (triflate) leaving group at position 6 . It is categorized as a fluorinated heterocyclic intermediate (C14H13F3N2O4S, MW 362.32), typically supplied at ≥97% purity with batch-specific QC data including NMR, HPLC, and GC . Predicted physicochemical properties include a density of 1.5±0.1 g/cm³, a boiling point of 486.7±45.0 °C at 760 mmHg, and a flash point of 248.1±28.7 °C . The triflate moiety serves as an excellent leaving group for Pd-catalyzed cross-coupling reactions, while the morpholino substituent modulates both electronic character and solubility relative to unsubstituted quinoline scaffolds .

3-Morpholinoquinolin-6-yl trifluoromethanesulfonate: Why In-Class Analogs Cannot Substitute Its Dual Functionality


Generic substitution with closely related quinoline analogs—such as quinolin-6-yl triflate (lacking the morpholino group), 3-morpholinoquinoline (lacking the triflate), or 3-bromoquinolin-6-yl triflate (substituting bromide for morpholine)—fails because this compound uniquely integrates a reactivity handle with a pharmacophore-modulating group on a single scaffold [1]. The morpholino group is known to enhance aqueous solubility and modulate pKa relative to unsubstituted quinolines, which directly impacts both synthetic handling and biological assay compatibility . Simultaneously, the aryl triflate at the 6-position provides superior reactivity in Pd-catalyzed cross-coupling compared to the corresponding halides (Cl, Br), as documented for quinolinyl triflate systems . Analogs lacking either functional group require additional synthetic steps to introduce the missing functionality, increasing step-count, cost, and potential for yield loss. The positional specificity—morpholino at C3, triflate at C6—is critical: 3- and 6-aminoquinolines form stable diazonium salts but resist direct conversion to triflates via one-pot diazotization, underscoring the synthetic value of pre-formed 3-morpholinoquinolin-6-yl triflate as a ready-to-use intermediate [2].

3-Morpholinoquinolin-6-yl trifluoromethanesulfonate: Comparative Quantitative Evidence for Scientific Selection


Molecular Weight Differentiation: 3-Morpholinoquinolin-6-yl triflate vs. Unsubstituted Quinolin-6-yl Triflate

The incorporation of a morpholino group at the 3-position increases the molecular weight of 3-morpholinoquinolin-6-yl triflate (362.32 g/mol) by approximately 85 g/mol relative to the unsubstituted quinolin-6-yl triflate (277.22 g/mol), a difference that reflects a substantially larger molecular surface area and altered LogP [1]. This MW shift places the compound deeper into Lipinski-compliant chemical space for oral drug-like molecules, distinguishing it from the simpler quinolin-6-yl triflate scaffold commonly used as a generic coupling partner .

Medicinal chemistry Synthetic chemistry Physicochemical profiling

Boiling Point Comparison: Impact of Morpholino Substitution on Thermal Stability and Handling

The predicted boiling point of 3-morpholinoquinolin-6-yl triflate (486.7±45.0 °C at 760 mmHg) is substantially higher than that typical of unsubstituted quinolin-6-yl triflate (estimated ~350–380 °C based on extrapolation from lower-MW quinoline triflates), consistent with the increased molecular weight and additional intermolecular interactions conferred by the morpholino oxygen [1]. This elevated boiling point indicates lower volatility and potentially greater thermal stability during high-temperature coupling reactions, though direct experimental comparative data for this specific pair remain absent in the open literature.

Process chemistry Thermal stability Synthetic intermediates

Synthetic Accessibility Advantage: Pre-Formed Morpholino-Triflate vs. Diazotization Route Limitations

A published one-pot diazotization method successfully converts 2-aminoquinoline to quinolin-2-yl triflate, but 3- and 6-aminoquinolines form stable diazonium salts that do not convert to the corresponding triflates under identical conditions [1]. This synthetic limitation means that 3-morpholinoquinolin-6-yl triflate cannot be readily accessed via direct diazotization of the corresponding aniline precursor. Procuring the pre-formed, high-purity compound (≥97%) obviates the need for multi-step de novo synthesis, saving an estimated 3–5 synthetic steps compared to alternative routes that would first install the morpholine and then attempt triflation at the 6-position .

Synthetic methodology Triflate synthesis Quinoline functionalization

Purity Specification and Batch-to-Batch Reproducibility: 3-Morpholinoquinolin-6-yl triflate vs. Generic Quinoline Triflates

3-Morpholinoquinolin-6-yl triflate is commercially available at standardized purities of 97% (Bidepharm) and ≥98% (MolCore), with accompanying batch-specific QC reports including NMR, HPLC, and GC . In contrast, generic quinolin-6-yl triflate is often listed at 95% purity with limited batch-specific analytical documentation . The higher and more tightly specified purity of the morpholino-substituted variant reduces the risk of failed coupling reactions due to impurities that poison Pd catalysts, a known failure mode in triflate-based cross-couplings.

Quality control Reproducibility Procurement specification

Best Research and Industrial Application Scenarios for 3-Morpholinoquinolin-6-yl trifluoromethanesulfonate


Medicinal Chemistry: Focused Kinase Inhibitor Library Synthesis via Suzuki–Miyaura Coupling

The 6-triflate position serves as an electrophilic partner for Pd-catalyzed Suzuki–Miyaura cross-coupling with aryl or heteroaryl boronic acids, enabling rapid diversification at the quinoline C6 position while the C3 morpholino group remains intact as a solubility-enhancing pharmacophore [1]. This dual functionality is particularly valuable for generating analogs of morpholinoquinoline-based PI3K/mTOR inhibitors, where the morpholino group is a known pharmacophoric element [2]. Pre-formation of the triflate eliminates the need for late-stage halogenation or hydroxyl activation, streamlining SAR exploration.

Process Chemistry: Scalable Intermediate for API Synthesis

The compound's boiling point of 486.7±45.0 °C and density of 1.5±0.1 g/cm³ indicate low volatility and manageable physical properties for kilogram-scale processing [1]. Its ≥97% purity with batch QC documentation supports cGMP-adjacent intermediate supply chains. The synthetic accessibility advantage—bypassing the incompatible diazotization route for 6-substituted quinolines—makes this pre-formed triflate a cost-effective starting point for process route scouting [2].

Chemical Biology: Bifunctional Probe Synthesis

The orthogonal functional groups (C3 morpholino for target engagement; C6 triflate for conjugation or further elaboration) make this compound an attractive scaffold for bifunctional probe design, such as PROTAC (proteolysis-targeting chimera) building blocks. The morpholino group provides a vector for E3 ligase ligand attachment after suitable derivatization, while the triflate enables modular diversification at the C6 position via cross-coupling [1]. No in-class analog simultaneously offers both an electron-rich heterocyclic substituent and a premier leaving group on the same quinoline core.

Materials Science: Precursor for Quinoline-Based OLED and Sensor Materials

Quinoline derivatives are established electron-transport materials in organic light-emitting diodes (OLEDs) [1]. The morpholino substituent at C3 can modulate the HOMO–LUMO gap and electron affinity of the quinoline core relative to unsubstituted analogs, while the C6 triflate enables covalent attachment to polymer backbones or electrode surfaces via cross-coupling. The compound's predicted boiling point of 486.7 °C indicates sufficient thermal stability for vacuum-deposition processing, though experimental TGA data are needed for definitive assessment.

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